molecular formula C8H13NO2 B6329315 (3R)-3-Amino-3-(5-methyl(2-furyl))propan-1-ol CAS No. 1213482-83-7

(3R)-3-Amino-3-(5-methyl(2-furyl))propan-1-ol

Cat. No. B6329315
CAS RN: 1213482-83-7
M. Wt: 155.19 g/mol
InChI Key: XCFRGGIJURNRMY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3R)-3-Amino-3-(5-methyl(2-furyl))propan-1-ol” is a derivative of furan, which is a heterocyclic organic compound, consisting of a 5-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of a compound similar to “this compound”, namely “3-(5-Methyl-2-furyl)butanal”, has been reported . It’s important to note that the structure of your compound might differ due to the presence of the amino group and the stereochemistry at the 3rd carbon.


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not available in the literature I have access to. Furan derivatives, in general, can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .

Scientific Research Applications

AMFP is an important intermediate in the synthesis of optically active compounds, and is often used for the development of new drugs. It has also been used in the synthesis of polymers, and as a chiral auxiliary in asymmetric synthesis. In addition, AMFP has been used in the synthesis of chiral compounds, including chiral drugs, chiral catalysts, and chiral ligands.

Advantages and Limitations for Lab Experiments

The advantages of using AMFP in laboratory experiments include its low cost, its high purity, and its ease of synthesis. Additionally, AMFP is a chiral amine compound, which makes it an ideal reagent for the synthesis of optically active compounds. The main limitation of using AMFP in laboratory experiments is that it is not very stable and can easily decompose, which can lead to the formation of unwanted byproducts.

Future Directions

The future directions for the use of AMFP in scientific research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of polymers and chiral compounds. Additionally, further research could be conducted into the development of new synthetic methods for the synthesis of AMFP, and the development of new applications for the compound. Additionally, further research could be conducted into the development of new methods for the analysis of AMFP and its derivatives, such as spectroscopic and chromatographic techniques. Finally, further research could be conducted into the development of new methods for the synthesis of chiral compounds using AMFP as a chiral auxiliary.

Synthesis Methods

The synthesis of AMFP is usually accomplished via a two-step process. The first step involves the reaction of 3-methyl-2-furylmethanol with an amine, such as sodium methoxide, to form the imine intermediate. The second step involves the reduction of the imine intermediate with a reducing agent, such as sodium borohydride, to form AMFP. Alternatively, AMFP can also be synthesized by the reaction of 3-methyl-2-furylmethanol with an aromatic amine, such as aniline, to form the corresponding alkyl amine.

properties

IUPAC Name

(3R)-3-amino-3-(5-methylfuran-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFRGGIJURNRMY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H](CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.